N'-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide
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Overview
Description
N’-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide is a complex organic compound featuring an adamantane core linked to a piperidine ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide typically involves the condensation of adamantan-2-one with 3-(piperidin-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane cores but different functional groups.
Piperidine derivatives: Compounds with piperidine rings and varying substituents.
Hydrazides: Compounds with hydrazide linkages and different side chains.
Uniqueness
N’-(adamantan-2-ylidene)-3-(piperidin-1-yl)propanehydrazide is unique due to its combination of an adamantane core, piperidine ring, and hydrazide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C18H29N3O/c22-17(4-7-21-5-2-1-3-6-21)19-20-18-15-9-13-8-14(11-15)12-16(18)10-13/h13-16H,1-12H2,(H,19,22) |
InChI Key |
HREQHYXJAKQOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN=C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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